5-Chloro-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one
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Overview
Description
5-Chloro-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one: is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of functional groups such as chloro, trifluoromethyl, and trimethylsilyl contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro and trifluoromethyl groups: These groups can be introduced via halogenation and trifluoromethylation reactions, respectively.
Attachment of the trimethylsilyl ethoxy group: This step might involve silylation reactions using reagents like trimethylsilyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the pyridazinone core or the ethoxy group.
Reduction: Reduction reactions could target the chloro or trifluoromethyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the chloro or trifluoromethyl positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: : The compound can be used as an intermediate in the synthesis of more complex molecules. Biology : It may exhibit biological activity, making it a candidate for drug discovery and development. Medicine Industry : Use as a building block in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridazin-3(2H)-one: Lacks the chloro and trimethylsilyl ethoxy groups.
5-Chloro-2-methylpyridazin-3(2H)-one: Lacks the trifluoromethyl and trimethylsilyl ethoxy groups.
Uniqueness
The presence of the chloro, trifluoromethyl, and trimethylsilyl ethoxy groups makes 5-Chloro-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one unique, potentially enhancing its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H16ClF3N2O2Si |
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Molecular Weight |
328.79 g/mol |
IUPAC Name |
5-chloro-4-(trifluoromethyl)-2-(2-trimethylsilylethoxymethyl)pyridazin-3-one |
InChI |
InChI=1S/C11H16ClF3N2O2Si/c1-20(2,3)5-4-19-7-17-10(18)9(11(13,14)15)8(12)6-16-17/h6H,4-5,7H2,1-3H3 |
InChI Key |
NULRDHFJWVNBQG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=O)C(=C(C=N1)Cl)C(F)(F)F |
Origin of Product |
United States |
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